

An In-depth Technical Guide to the Chemical Properties of Yttrium (III) Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yttrium Carbonate

Cat. No.: B1630429

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium (III) carbonate ($\text{Y}_2(\text{CO}_3)_3$) is a water-insoluble yttrium source that serves as a critical precursor in the synthesis of various yttrium-based materials.[1] Its hydrated form, $\text{Y}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$, is a white, powdered solid.[2][3] This compound is of significant interest in materials science, electronics, and medicine due to its role in producing high-purity yttrium oxide upon calcination.[1][4] Yttrium oxide, in turn, is utilized in phosphors for LEDs and displays, advanced ceramics, and as a component in superconductors and lasers.[5] For drug development professionals, yttrium compounds are relevant in medical imaging and therapy, with isotopes like ^{90}Y used in radiopharmaceuticals and ^{86}Y as tracers for positron emission tomography (PET). Furthermore, yttrium oxide nanoparticles, derived from the carbonate, have potential applications in targeted drug delivery systems.[6]

This guide provides a comprehensive overview of the core chemical properties of yttrium (III) carbonate, detailed experimental protocols for its synthesis and analysis, and visual representations of its key chemical processes.

Core Chemical and Physical Properties

Yttrium (III) carbonate is typically found as a hydrate. Its properties can vary slightly depending on the degree of hydration.

Property	Data	Source(s)
Chemical Formula	$\text{Y}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$	[1][2]
Appearance	White Powder	[1][3]
Molecular Weight	357.84 g/mol (anhydrous)	[1][7]
411.88 g/mol (trihydrate)	[3]	
Crystal System	Triclinic (for $\text{Y}_2(\text{CO}_3)_3 \cdot 2.79\text{H}_2\text{O}$)	[8][9]
Lattice Parameters	$a = 19.076 \text{ \AA}$, $b = 22.312 \text{ \AA}$, $c = 7.823 \text{ \AA}$	[8][9]
$\alpha = 94.493^\circ$, $\beta = 91.397^\circ$, $\gamma = 112.663^\circ$	[8][9]	
Solubility	Insoluble in water.	[1][10][11]
Soluble in mineral acids.	[1][11][12]	
Soluble in excess alkali metal carbonate solutions.	[10][12]	
	[13]	

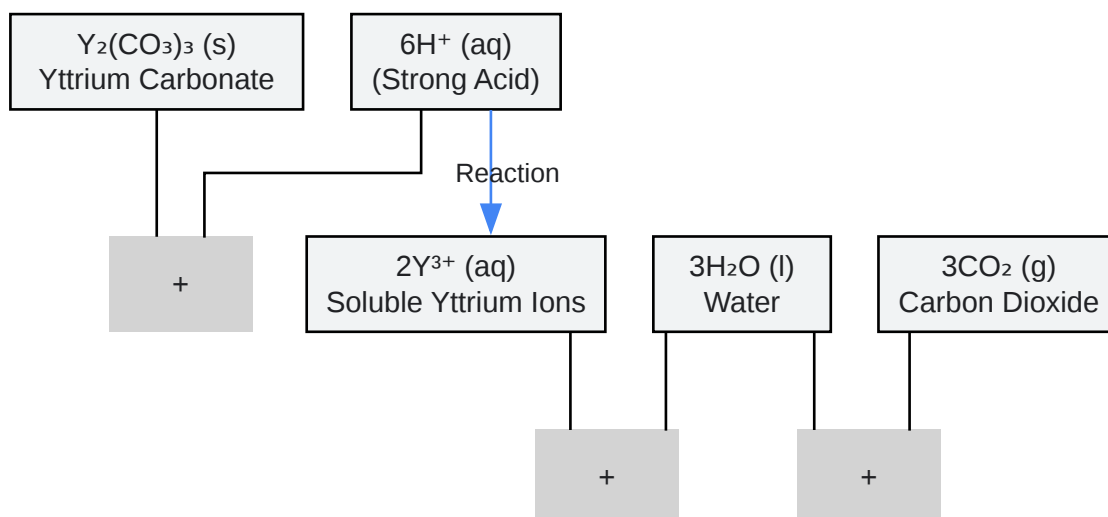
Chemical Reactivity and Behavior

Solubility

Yttrium (III) carbonate is characterized by its poor solubility in water.[1][10] However, it readily dissolves in strong acids, a reaction that produces yttrium salts, water, and carbon dioxide gas. [1][14] This reactivity is a key feature, allowing for its conversion into other yttrium compounds. [1]

The dissolution in acid follows the general reaction: $\text{Y}_2(\text{CO}_3)_3(\text{s}) + 6\text{H}^+(\text{aq}) \rightarrow 2\text{Y}^{3+}(\text{aq}) + 3\text{H}_2\text{O}(\text{l}) + 3\text{CO}_2(\text{g})$ [15]

Interestingly, while insoluble in water, **yttrium carbonate**'s solubility increases in solutions containing an excess of alkali metal carbonates or ammonium carbonate due to the formation of soluble complex carbonates.[10][13]



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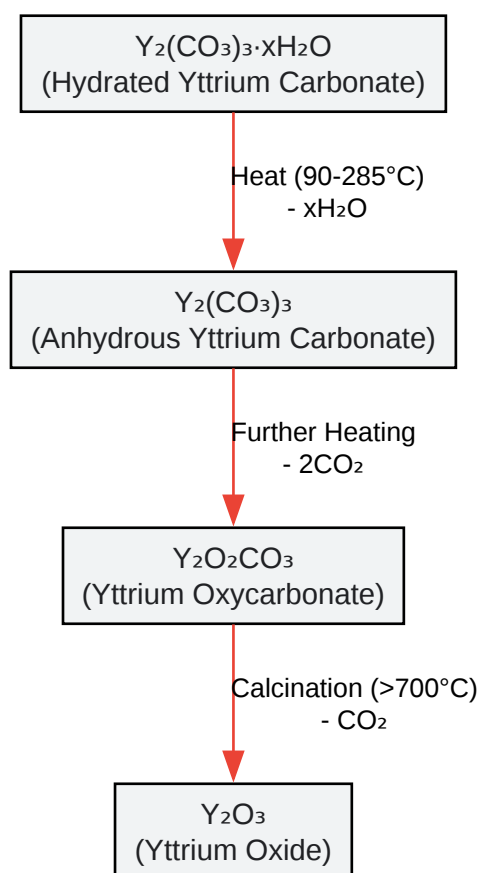
Fig. 1: Reaction of **Yttrium Carbonate** with Acid.

Thermal Decomposition

The thermal decomposition of hydrated yttrium (III) carbonate is a multi-stage process that ultimately yields yttrium (III) oxide (Y₂O₃), a highly stable ceramic material.[16] This process is fundamental to the production of high-purity yttria.[1] The decomposition proceeds through the following general stages:

- Dehydration: The process begins with the elimination of water molecules at temperatures between 90°C and 285°C.[16]
- Formation of Intermediates: Unstable intermediate phases, such as basic or oxycarbonate species (e.g., Y₂O₂CO₃), form as carbon dioxide begins to be released.[9][17]
- Final Conversion to Oxide: At higher temperatures, the remaining carbonate groups decompose, releasing more carbon dioxide and resulting in the formation of crystalline yttrium (III) oxide.[12][16]

The overall reaction can be summarized as: $\text{Y}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}(\text{s}) \rightarrow \text{Y}_2\text{O}_3(\text{s}) + 3\text{CO}_2(\text{g}) + x\text{H}_2\text{O}(\text{g})$



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Fig. 2: Thermal Decomposition Pathway of **Yttrium Carbonate**.

Experimental Protocols

Synthesis of Crystalline Yttrium (III) Carbonate Hydrate

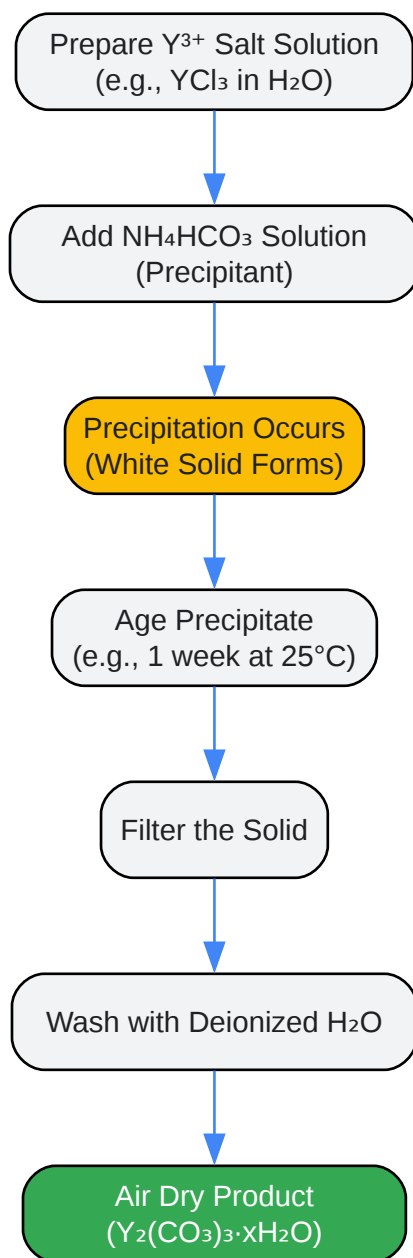
This protocol describes a common precipitation method for synthesizing crystalline **yttrium carbonate**.^{[8][9]}

Materials:

- Yttrium salt solution (e.g., yttrium chloride, YCl_3 , or yttrium nitrate, $\text{Y}(\text{NO}_3)_3$)
- Ammonium bicarbonate (NH_4HCO_3) solution
- Deionized water
- Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Methodology:

- Prepare a solution of the yttrium salt in deionized water. The concentration can be checked via EDTA titration.[8]
- Slowly add a solution of ammonium bicarbonate to the yttrium salt solution at room temperature (25°C) while stirring. A white precipitate of **yttrium carbonate** will form immediately.[8]
- Continue stirring and age the solution containing the precipitate for an extended period (e.g., one week) at a constant temperature. This aging process allows for the transformation of initially amorphous precipitates into a more crystalline, tengerite-type structure.[8][18]
- After aging, filter the resulting precipitate using a Büchner funnel.
- Wash the precipitate repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.
- Air-dry the final product, $\text{Y}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$. The product can be characterized by X-ray diffraction (XRD) and infrared (IR) spectroscopy.[8][9]



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Yttrium (III) Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630429#chemical-properties-of-yttrium-iii-carbonate>]

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